molecular formula C21H21NO7 B2665660 (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 929440-25-5

(Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2665660
CAS No.: 929440-25-5
M. Wt: 399.399
InChI Key: DPEXELIZYMJQMI-PXNMLYILSA-N
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Description

This compound features a Z-configured benzylidene moiety attached to a dihydrobenzofuran core, substituted with 2,3,4-trimethoxy groups at the benzylidene ring, a 4-methyl group, and an acetamide functional group at the 6-position. The acetamide group provides hydrogen-bonding capacity, which may affect solubility and molecular recognition in biological systems .

Properties

IUPAC Name

2-[[(2Z)-4-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-11-7-13(28-10-17(22)23)9-15-18(11)19(24)16(29-15)8-12-5-6-14(25-2)21(27-4)20(12)26-3/h5-9H,10H2,1-4H3,(H2,22,23)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEXELIZYMJQMI-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene moiety is introduced via a condensation reaction between the benzofuran derivative and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with chloroacetamide under basic conditions to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for further pharmacological research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

  • Compound 11a (): Features a 2,4,6-trimethylbenzylidene group. The methyl groups increase hydrophobicity, which may reduce solubility in polar solvents .
  • Compound in : Contains a 3,4,5-trimethoxybenzylidene group. The meta/para-substitution pattern versus the target’s 2,3,4-ortho/meta/para arrangement may alter steric hindrance and electronic distribution. This positional isomerism could lead to differences in binding affinity to biological targets or crystal packing efficiency .

Core Structure Variations

  • Thiazolo-pyrimidine Derivatives (11a,b; ): These compounds replace the dihydrobenzofuran core with a thiazolo-pyrimidine system. This may lead to divergent biological activities compared to the benzofuran-based target compound .
  • Coumarin Derivatives (): Compounds with coumarin cores (e.g., 3a-l) exhibit similar oxygen-rich heterocycles but lack the fused benzylidene-dihydrobenzofuran system.

Functional Group Comparisons

  • Acetamide vs. Ester (): The target’s acetamide group can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), enhancing solubility in aqueous media and interactions with biological targets. In contrast, the ester group in ’s compound lacks a hydrogen-bond donor, reducing its capacity for molecular recognition .
  • Nitrile Derivatives (11a,b; ) : The nitrile group in 11a,b is a strong electron-withdrawing group, which may increase metabolic stability but reduce solubility compared to the acetamide group. Nitriles also participate in dipole-dipole interactions rather than hydrogen bonding .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₂₂H₂₁NO₇ 411.41 Not reported Acetamide, Trimethoxybenzylidene
11a () C₂₀H₁₀N₄O₃S 386.38 243–246 Nitrile, Trimethylbenzylidene
Compound C₂₁H₂₀O₈ 400.38 Not reported Ester, 3,4,5-Trimethoxybenzylidene
3a-l () Variable ~350–450 Not reported Thiazolidinone, Coumarin

Research Findings and Implications

  • Hydrogen Bonding () : The acetamide group in the target compound likely forms robust hydrogen-bonding networks, influencing crystallization behavior and biological target engagement. This contrasts with ester or nitrile-containing analogs, which rely on weaker dipole interactions .
  • The trimethoxybenzylidene group in the target compound may enhance DNA intercalation or enzyme inhibition compared to methyl or cyano substituents .
  • Synthetic Challenges: Higher yields in (68%) versus (57%) suggest that reaction conditions (e.g., solvent, catalyst) significantly impact efficiency.

Biological Activity

(Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews its biological activity based on various studies, highlighting its synthesis, mechanisms of action, and potential applications.

  • Molecular Formula : C22H22O7
  • Molecular Weight : 398.4 g/mol
  • IUPAC Name : [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate

Synthesis

The compound was synthesized through a series of reactions involving the modification of benzofuran derivatives and trimethoxyphenyl groups. The synthesis involved the use of azalactone rings to create novel analogues that were characterized using NMR and elemental analysis techniques .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Testing :
    • The compound was tested on HepG2 (hepatocellular carcinoma) cells, showing an IC50 value ranging from 1.38 to 3.21 μM, indicating potent cytotoxic effects compared to standard reference compounds like podophyllotoxin .
    • Flow cytometry analysis revealed that treatment with the compound led to a notable increase in early and late apoptosis in treated cells.
  • Mechanism of Action :
    • The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. The percentage of cells in the G2/M phase increased significantly compared to control samples .
    • Apoptotic pathways were activated as evidenced by increased levels of pro-apoptotic proteins (p53 and Bax) and a decrease in anti-apoptotic protein Bcl-2 following treatment .

Other Biological Activities

In addition to its anticancer properties, the compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, although further research is needed to elucidate these effects.

Case Studies

A recent study synthesized several derivatives of trimethoxyphenyl compounds and assessed their biological activities. Among these derivatives, one closely related to (Z)-2-(...) exhibited promising results in inhibiting β-tubulin polymerization and inducing apoptosis in HepG2 cells . These findings suggest that modifications to the benzofuran structure can enhance biological activity.

Data Summary Table

PropertyValue
Molecular FormulaC22H22O7
Molecular Weight398.4 g/mol
IC50 (HepG2 Cells)1.38 - 3.21 μM
MechanismG2/M phase arrest
Apoptotic MarkersIncreased p53 and Bax; Decreased Bcl-2

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